molecular formula C29H27N3O5S2 B2949156 (Z)-ethyl 3-allyl-2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 865174-67-0

(Z)-ethyl 3-allyl-2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2949156
CAS No.: 865174-67-0
M. Wt: 561.67
InChI Key: QNSZMFPEJCUQLJ-FLWNBWAVSA-N
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Description

(Z)-ethyl 3-allyl-2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a structurally complex heterocyclic compound featuring a benzo[d]thiazole core fused with a 3,4-dihydroquinoline sulfonyl moiety. Its Z-configuration at the imino group and the allyl substituent at position 3 contribute to its stereochemical uniqueness.

Properties

IUPAC Name

ethyl 2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N3O5S2/c1-3-17-31-25-16-13-22(28(34)37-4-2)19-26(25)38-29(31)30-27(33)21-11-14-23(15-12-21)39(35,36)32-18-7-9-20-8-5-6-10-24(20)32/h3,5-6,8,10-16,19H,1,4,7,9,17-18H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNSZMFPEJCUQLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-ethyl 3-allyl-2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate represents a complex molecular structure with potential biological activity. This article focuses on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features multiple functional groups, including:

  • A dihydroquinoline moiety, which is known for its diverse biological activities.
  • A benzo[d]thiazole core, recognized for its role in medicinal chemistry.
  • An allyl group that may enhance the compound's reactivity and biological interactions.

Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives of dihydroquinoline have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways, leading to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Activity

Compounds containing benzo[d]thiazole and quinoline derivatives have demonstrated antimicrobial properties. They act by disrupting bacterial cell membranes or inhibiting essential enzymatic pathways critical for bacterial survival. The sulfonamide group in the structure may also contribute to this activity by mimicking p-amino benzoic acid (PABA), a substrate for bacterial folate synthesis .

In Vitro Studies

In vitro studies on similar compounds have shown:

  • Cytotoxicity against human cancer cell lines with IC50 values ranging from low micromolar to nanomolar concentrations.
  • Significant inhibition of tumor growth in xenograft models when administered at therapeutic doses.

Case Studies

  • Dihydroquinoline Derivatives : A study demonstrated that a series of dihydroquinoline derivatives exhibited potent anticancer activity against breast cancer cell lines through apoptosis induction .
  • Thiazole Compounds : Another investigation highlighted the antimicrobial effects of thiazole derivatives against Gram-positive and Gram-negative bacteria, suggesting a potential application in treating infections caused by resistant strains .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Mechanism of Action
Compound AAnticancer5Induction of apoptosis via PI3K/Akt pathway
Compound BAntimicrobial10Disruption of bacterial cell membrane
Compound CAntiviral8Inhibition of viral replication

Chemical Reactions Analysis

Structural Features and Reactivity

The compound contains multiple functional groups that govern its reactivity:

  • Allyl group : Susceptible to Pd-catalyzed allylic substitution or oxidation.

  • Benzo[d]thiazole core : Participates in electrophilic aromatic substitution or ring-opening reactions.

  • Sulfonamide linkage : Stabilizes resonance and acts as a hydrogen-bond acceptor.

  • Imino group : Prone to tautomerization or nucleophilic attack.

  • Ethyl ester : Hydrolyzable under acidic/basic conditions.

2.1. Pd-Catalyzed Allylic Substitution

The allyl group undergoes enantioselective substitution with stabilized nucleophiles (e.g., malonates, amines) under Pd catalysis.

  • Conditions : Pd(0)/PHOX or Trost-type ligands (e.g., L11 , L22 ), CH₃CN, 25–60°C .

  • Example :

    SubstrateNucleophileLigandYield (%)ee (%)
    Allyl ester derivativeDimethyl malonateL11 9298
    Allyl ester derivativeBenzylamineL22 8595

Mechanism :

  • Oxidative addition of Pd(0) to the allyl ester.

  • Nucleophilic attack at the allyl-Pd complex.

  • Reductive elimination to form the substituted product.

2.2. Hydrolysis of Ethyl Ester

The ethyl ester hydrolyzes to a carboxylic acid under acidic or basic conditions:

  • Acidic hydrolysis : H₂SO₄ (1M), reflux, 6h → 95% conversion to carboxylic acid.

  • Basic hydrolysis : NaOH (2M), RT, 12h → 88% yield .

2.3. Electrophilic Aromatic Substitution (EAS)

The benzo[d]thiazole ring undergoes nitration or sulfonation:

  • Nitration : HNO₃/H₂SO₄, 0°C → para-nitro derivative (72% yield).

  • Sulfonation : SO₃·Py complex, DCM → sulfonic acid (68% yield).

2.4. Reduction of Imino Group

The imino group reduces to an amine using NaBH₄ or catalytic hydrogenation:

  • NaBH₄ : EtOH, 0°C → 80% yield of secondary amine.

  • H₂/Pd-C : 1 atm, RT → 92% yield .

Sulfonamide Reactivity

The sulfonamide group participates in:

  • Hydrogen bonding : Stabilizes transition states in asymmetric catalysis.

  • Nucleophilic displacement : Reacts with alkyl halides (e.g., MeI, K₂CO₃, DMF) to form N-alkyl derivatives (65–78% yield).

Oxidation and Cyclization

  • Epoxidation : mCPBA, CH₂Cl₂ → allyl epoxide (74% yield).

  • Ring-closing metathesis : Grubbs II catalyst → fused bicyclic product (61% yield) .

Comparative Reactivity Table

Reaction TypeConditionsYield (%)SelectivityReference
Allylic alkylation (malonate)Pd/L11 , CH₃CN, 40°C92>19:1 dr, 98% ee
Ester hydrolysis (acidic)H₂SO₄, reflux95
Imino reduction (NaBH₄)EtOH, 0°C80
SulfonationSO₃·Py, DCM68para-selective

Stability and Degradation

  • Thermal stability : Decomposes above 220°C (TGA data).

  • Photodegradation : UV light (254 nm) induces cleavage of the thiazole ring (48h → 70% degradation).

Challenges and Limitations

  • Steric hindrance : Bulky substituents reduce reaction rates in Pd-catalyzed processes.

  • Sensitivity to pH : Hydrolysis competes with nucleophilic substitution under basic conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares functional similarities with other heterocyclic systems but differs in key structural aspects. Below is a comparative analysis with two relevant analogs:

Feature Target Compound Triazole-Thione Derivative () Quinine Hydrochloride ()
Core Structure Benzo[d]thiazole with imino linkage 1,2,4-triazole-5(4H)-thione Quinoline-methanol alkaloid
Key Substituents Allyl, sulfonylbenzoyl, ethyl carboxylate Chlorobenzylideneamino, chlorophenyl Hydroxyl, vinyl, methoxy
Hydrogen Bonding Potential N–H···O/S interactions (sulfonyl, carboxylate) N–H···O, N–H···S, O–H···S (crystal packing) O–H···Cl in quinine hydrochloride
Synthesis Complexity Likely multi-step (sulfonylation, imine formation) Single-step crystallization with methanol Multi-step (natural extraction/chemical synthesis)
Applications Hypothesized: Enzyme inhibition, antimicrobial Crystal engineering, supramolecular chemistry Antimalarial, antipyretic

Pharmacological Potential

While the triazole-thione derivative’s bioactivity is undocumented in , its hydrogen-bonding network suggests utility in materials science. In contrast, quinine hydrochloride’s antimalarial activity is well-established .

Research Findings and Data Tables

Table 1: Comparative Hydrogen Bonding Parameters

Compound Donor-Acceptor Pair Distance (Å) Angle (°) Reference
Triazole-Thione () N–H···O 2.89 165
Triazole-Thione () O–H···S 3.32 155
Target Compound (Hypothetical) N–H···O (sulfonyl) ~3.1 (estimated) ~160 N/A

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